N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a trifluoromethyl group at position 3 and a piperidine-3-carboxamide moiety at position 4. The cyclohexyl group attached to the carboxamide distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C18H23F3N6O |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H23F3N6O/c19-18(20,21)17-24-23-14-8-9-15(25-27(14)17)26-10-4-5-12(11-26)16(28)22-13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,22,28) |
InChI Key |
OIRDIEYVSPTORY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the trifluoromethyl group and the cyclohexyl moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced by other groups using reagents like halogens or alkylating agents
Scientific Research Applications
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Key Structural and Functional Insights
Role of Trifluoromethyl (CF₃) Group :
- The 3-CF₃ group (present in the target compound and Compound 6) enhances binding to hydrophobic pockets in targets like BRD4, as evidenced by improved IC₅₀ values compared to methyl-substituted analogs (e.g., Compound 7) .
- In C1632, the absence of CF₃ is compensated by a methyl group, which retains Lin28 inhibition but with reduced potency compared to CF₃-containing analogs .
Indole-ethylamine substituents (Compound 6) introduce π-π stacking interactions critical for BRD4 inhibition .
Biological Target Flexibility :
- The triazolo-pyridazine core is adaptable to diverse targets (BRD4, Lin28, PEF(S)) depending on substituents. For example, C1632’s phenylacetamide chain directs Lin28 inhibition, whereas indole derivatives favor BRD4 .
Synthetic Accessibility :
- Derivatives like Compound 3ab are synthesized via photoredox-mediated C(sp³)–C(sp³) coupling, demonstrating the scaffold’s compatibility with modern synthetic methods .
Biological Activity
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (CAS Number: 1007791-86-7) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and modulation of specific biological pathways. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.4 g/mol. The structure features a piperidine ring substituted with a triazolo-pyridazine moiety and a trifluoromethyl group, which are critical for its biological activity.
Research indicates that compounds containing triazolo and pyridazine structures can act as inhibitors of various kinases, including c-Met kinase. c-Met is known for its role in cell proliferation and survival in cancer cells. In vitro studies have shown that derivatives similar to this compound exhibit significant inhibitory activity against c-Met with IC50 values indicating potent effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
In Vitro Cytotoxicity
The biological evaluation of related triazolo-pyridazine derivatives has revealed moderate to significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that this compound could possess similar or enhanced cytotoxic properties due to its structural characteristics .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that the presence of the trifluoromethyl group and the triazolo-pyridazine scaffold significantly contributes to the compound's inhibitory potency against c-Met kinase and its cytotoxic effects on cancer cells. Modifications in these groups can lead to variations in biological activity; thus, further optimization is essential for enhancing efficacy .
Case Studies and Research Findings
A recent study synthesized several derivatives based on the triazolo-pyridazine framework and evaluated their pharmacological properties. Among these, certain compounds demonstrated strong inhibition of c-Met kinase comparable to Foretinib, a known c-Met inhibitor . The findings highlight the potential of these compounds as lead candidates for further development in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
